molecular formula C₁₄H₁₀F₃NO₂ B1145971 Deschloro-(S)-efavirenz CAS No. 445468-46-2

Deschloro-(S)-efavirenz

Cat. No. B1145971
M. Wt: 281.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Deschloro-(S)-efavirenz (S-EFV) is a synthetic antiviral drug that is used to treat HIV infection. It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). S-EFV is a prodrug that is metabolized in the body to its active form, efavirenz (EFV). It is an effective antiviral agent that has been used in combination with other antiretroviral drugs to treat HIV infection.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Deschloro-(S)-efavirenz involves the conversion of efavirenz to Deschloro-(S)-efavirenz through a series of chemical reactions.

Starting Materials
Efavirenz, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Methanol, Ethyl acetate, Wate

Reaction
Efavirenz is reduced to Deschloro-efavirenz using sodium borohydride in methanol., Deschloro-efavirenz is treated with hydrochloric acid to remove the chlorine atom., The resulting mixture is neutralized with sodium hydroxide., The product is extracted with ethyl acetate and washed with water., The organic layer is dried and concentrated to obtain Deschloro-(S)-efavirenz.

Mechanism Of Action

Deschloro-(S)-efavirenz works by inhibiting the activity of HIV-1 reverse transcriptase. It binds to a specific site on the enzyme and prevents the formation of a DNA-RNA hybrid. This prevents the virus from replicating.

Biochemical And Physiological Effects

Deschloro-(S)-efavirenz has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of HIV-1 reverse transcriptase and other enzymes involved in viral replication. It has also been shown to reduce the levels of certain proteins in the body, such as CCR5 and CXCR4, which are involved in the entry of HIV into cells. In addition, Deschloro-(S)-efavirenz has been shown to inhibit the activity of certain enzymes involved in the metabolism of other drugs, such as cytochrome P450 enzymes.

Advantages And Limitations For Lab Experiments

Deschloro-(S)-efavirenz has several advantages for laboratory experiments. It is a potent inhibitor of HIV-1 reverse transcriptase, and it has been shown to be effective in vitro against a variety of HIV strains. In addition, Deschloro-(S)-efavirenz is relatively inexpensive and easy to obtain. However, there are some limitations to using Deschloro-(S)-efavirenz in laboratory experiments. It has a short half-life, so it must be used quickly after synthesis. In addition, Deschloro-(S)-efavirenz is not as effective against some HIV strains as other NNRTIs.

Future Directions

There are several potential future directions for research on Deschloro-(S)-efavirenz. One potential direction is to investigate the use of Deschloro-(S)-efavirenz in combination with other antiretroviral drugs to treat HIV infection. Another potential direction is to investigate the use of Deschloro-(S)-efavirenz in combination with other antiviral drugs to treat other viral infections. In addition, research could be conducted to explore the potential of Deschloro-(S)-efavirenz to inhibit the activity of other enzymes involved in viral replication, such as proteases and integrases. Finally, research could be conducted to explore the potential of Deschloro-(S)-efavirenz to inhibit the activity of other enzymes involved in drug metabolism, such as cytochrome P450 enzymes.

Scientific Research Applications

Deschloro-(S)-efavirenz has been studied extensively in laboratory and clinical studies. In laboratory studies, Deschloro-(S)-efavirenz has been used to study the mechanism of action of HIV-1 reverse transcriptase. It has also been used to study the antiviral activity of other NNRTIs. In clinical studies, Deschloro-(S)-efavirenz has been used to evaluate the safety and efficacy of antiretroviral therapy in HIV-infected individuals.

properties

CAS RN

445468-46-2

Product Name

Deschloro-(S)-efavirenz

Molecular Formula

C₁₄H₁₀F₃NO₂

Molecular Weight

281.23

synonyms

(4S)-4-(2-Cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one;  Efavirenz Impurity;  (S)-4-(Cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one; _x000B_(4S)-4-(Cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H

Origin of Product

United States

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